

Application Notes and Protocols for Reactions Involving 2-Morpholinoacetaldehyde

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving **2-morpholinoacetaldehyde**. This versatile bifunctional molecule, featuring both a reactive aldehyde group and a morpholine moiety, serves as a valuable building block in pharmaceutical synthesis and materials science.^[1]

Physicochemical and Spectroscopic Data

2-Morpholinoacetaldehyde is typically handled as its more stable hydrochloride salt, which is a white to off-white crystalline solid.^[2] The free aldehyde is a liquid at room temperature.^[1]

Table 1: Physicochemical Properties of **2-Morpholinoacetaldehyde** and its Hydrochloride Salt

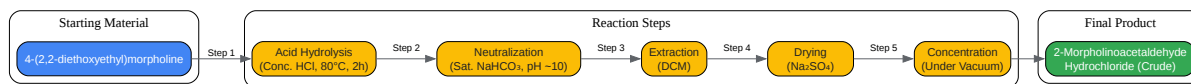
Property	2-Morpholinoacetaldehyde	2-Morpholinoacetaldehyde Hydrochloride	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	C ₆ H ₁₂ ClNO ₂	[3]
Molecular Weight	129.16 g/mol	165.62 g/mol	[3]
Appearance	Liquid	White to off-white crystalline solid	[1][2]
Boiling Point	Not specified	~255.9°C	[2]
Density	Not specified	1.1 g/cm ³	[2]
Solubility	Not specified	Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate	[2]

Table 2: Spectroscopic Data for **2-Morpholinoacetaldehyde** Hydrochloride

Spectroscopy	Data	Reference
¹ H NMR (CDCl ₃)	δ 9.65 ppm (aldehyde proton), δ 3.72–3.55 ppm (morpholine protons)	[2]
IR Spectroscopy	1720 cm ⁻¹ (C=O stretch), 2800–3000 cm ⁻¹ (C-H stretches)	[2]

Synthesis of 2-Morpholinoacetaldehyde Hydrochloride

A common laboratory-scale synthesis of **2-morpholinoacetaldehyde** hydrochloride involves the acid hydrolysis of 4-(2,2-diethoxyethyl)morpholine.[2]



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Caption: Workflow for the synthesis of **2-Morpholinoacetaldehyde** Hydrochloride.

Protocol: Synthesis of 2-Morpholinoacetaldehyde Hydrochloride

Materials:

- 4-(2,2-diethoxyethyl)morpholine
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

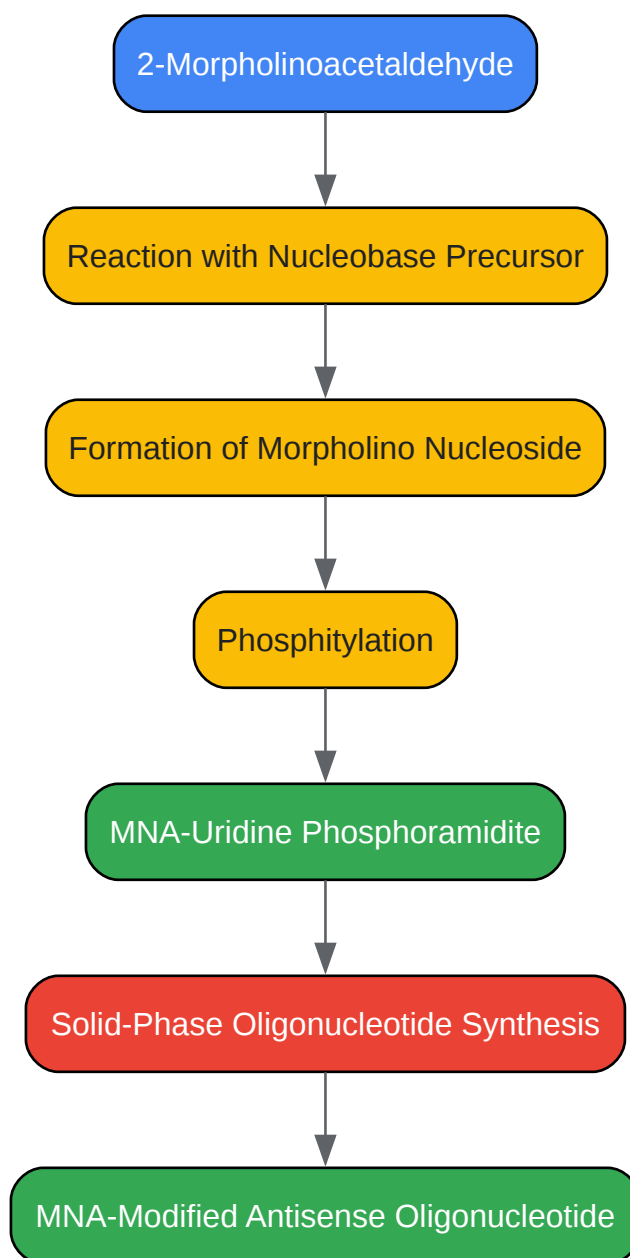
Procedure:

- **Acid Hydrolysis:** In a round-bottom flask, treat 4-(2,2-diethoxyethyl)morpholine with concentrated hydrochloric acid. Heat the mixture at 80°C for 2 hours under reflux.^[2] This step cleaves the diethyl acetal protecting group.
- **Neutralization:** Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 10.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Concentration:** Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **2-morpholinoacetaldehyde** hydrochloride. A typical crude yield for this process is around 57%.^[2]
- **Purification (Optional):** A recent green synthesis protocol suggests that recrystallization from a mixture of dimethylformamide (DMF) and sodium bicarbonate can yield a product with 52% purity and significantly reduce purification time.^[2]

Application in the Synthesis of Morpholino Nucleic Acid (MNA) Analogues

A primary application of **2-morpholinoacetaldehyde** is in the synthesis of morpholino nucleic acid (MNA) analogues. These are used to create antisense oligonucleotides, which have enhanced resistance to nucleases compared to natural DNA, making them valuable in gene therapy and for modulating mRNA splicing.^[2]



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Caption: General workflow for MNA-Oligonucleotide Synthesis.

Application Protocol: Synthesis of MNA-Uridine Phosphoramidite (Conceptual)

While detailed, step-by-step protocols starting from **2-morpholinoacetaldehyde** are proprietary, the general synthetic strategy involves the construction of a morpholino-uridine phosphoramidite. This phosphoramidite is then used in standard automated solid-phase

synthesis to create MNA-modified antisense oligonucleotides.[1] These oligonucleotides have been shown to be effective in inducing exon skipping in in-vitro models of Duchenne muscular dystrophy.[1][4]

Application in Pictet-Spengler Reaction for Tetrahydro- β -carboline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds present in many biologically active alkaloids. The reaction involves the condensation of a β -arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. **2-Morpholinoacetaldehyde** can serve as the aldehyde component in this reaction.

Protocol: Synthesis of a 1-(Morpholinomethyl)-1,2,3,4-tetrahydro- β -carboline Derivative

Materials:

- Tryptamine
- **2-Morpholinoacetaldehyde** hydrochloride
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer

Procedure:

- **Reaction Setup:** To a solution of tryptamine (1.0 eq) in dichloromethane, add **2-morpholinoacetaldehyde** hydrochloride (1.1 eq).
- **Acid Catalysis:** Add trifluoroacetic acid (1.2 eq) to the mixture at room temperature and stir for 24 hours.

- **Workup:** Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired 1-(morpholinomethyl)-1,2,3,4-tetrahydro- β -carboline derivative.

Table 3: Representative Yields for Pictet-Spengler Reactions

Reactants	Product	Yield (%)	Conditions	Reference
Tryptamine, Formaldehyde	1,2,3,4-Tetrahydro- β -carboline	High	Acidic, Heat	[3]
β -phenylethylamine, Formaldehyde	1,2,3,4-Tetrahydroisoquinoline	Good	Acidic, Heat	[5]
Tryptamine, Various Aldehydes	1-Substituted-1,2,3,4-tetrahydro- β -carbolines	Variable	Acidic or Aprotic	[3]

Other Applications

- **Polymer Chemistry:** **2-Morpholinoacetaldehyde** is used as a monomer in the synthesis of stimuli-responsive hydrogels. Morpholino-modified polyacrylamide hydrogels exhibit unique swelling behaviors and have potential applications in biosensing and drug delivery.[2]
- **Multicomponent Reactions (MCRs):** The aldehyde functionality of **2-morpholinoacetaldehyde** makes it a suitable substrate for various MCRs, which are efficient one-pot reactions for generating molecular diversity in drug discovery.[6][7]

Analytical Characterization

The purity and identity of **2-morpholinoacetaldehyde** and its reaction products can be determined using standard analytical techniques. For aldehydes, a common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.[8]

Table 4: Analytical Methods for Aldehyde Characterization

Analytical Method	Purpose	Derivatization	Detection	Reference
HPLC	Quantification and Purity Assessment	DNPH	UV/Vis (360 nm)	[8]
GC-MS	Identification and Quantification	O-ethylhydroxylamine hydrochloride and BTSFA	Mass Spectrometry	[9]
¹ H NMR	Structural Elucidation	None	NMR Spectroscopy	[2]
IR Spectroscopy	Functional Group Identification	None	IR Spectroscopy	[2]

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